molecular formula C20H14Cl2N6 B10878339 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10878339
M. Wt: 409.3 g/mol
InChI Key: CKZHICYPUOETOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles, making it a versatile scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. One common method involves the cyclocondensation of 7-cyano-4-hydrazinyl-6-(pyrrolidin-1-yl)selenopheno[3,2-d]pyrimidine with electrophilic carbons of orthoesters in acetic acid or carbon disulfide in pyridine, followed by S-alkylation .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-mediated, catalyst-free synthesis techniques. These methods are eco-friendly and involve the use of enaminonitriles and benzohydrazides under microwave conditions at 140°C, resulting in high yields within a short reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce additional halogen atoms into the aromatic rings, while nitration can add nitro groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of aromatic and heterocyclic rings, which provides a versatile platform for drug development. Its potent inhibitory activity against CDK2 and its significant cytotoxic effects make it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C20H14Cl2N6

Molecular Weight

409.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14Cl2N6/c1-11-12(2)28(14-4-3-7-23-9-14)19-17(11)20-25-18(26-27(20)10-24-19)15-6-5-13(21)8-16(15)22/h3-10H,1-2H3

InChI Key

CKZHICYPUOETOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=C(C=C(C=C4)Cl)Cl)C5=CN=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.